molecular formula C68H126N2O23P2-4 B1245049 lipid IVA(4-)

lipid IVA(4-)

Numéro de catalogue: B1245049
Poids moléculaire: 1401.7 g/mol
Clé InChI: KVJWZTLXIROHIL-QDORLFPLSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lipid IVA(4-) is a critical biosynthetic intermediate in the formation of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . It serves as a key substrate for the enzyme lipid IVA 4-amino-4-deoxy-L-arabinose transferase (ArnT) . This transferase catalyzes the modification of lipid A by adding a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to the phosphate groups of Lipid IVA and related molecules . This enzymatic modification is a primary mechanism for bacterial resistance to polymyxin antibiotics, such as colistin, by reducing the negative charge of the bacterial membrane and decreasing the binding of these cationic antimicrobial peptides . As such, high-purity Lipid IVA(4-) is an essential tool for researchers investigating the molecular basis of bacterial envelope biogenesis, understanding inducible resistance pathways, and developing novel strategies to overcome antibiotic resistance. Our product is supplied as a defined, research-grade compound to ensure experimental reproducibility. For Research Use Only. Not intended for any clinical, therapeutic, or diagnostic use in humans or animals.

Propriétés

Formule moléculaire

C68H126N2O23P2-4

Poids moléculaire

1401.7 g/mol

Nom IUPAC

[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1

Clé InChI

KVJWZTLXIROHIL-QDORLFPLSA-J

SMILES isomérique

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

SMILES canonique

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origine du produit

United States

Applications De Recherche Scientifique

Therapeutic Applications

  • Anti-inflammatory Agent :
    • Lipid IVA(4-) has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in human blood, indicating its potential as an anti-inflammatory therapeutic agent. In ex vivo studies, lipid IVA(4-) effectively reduced TNF-α synthesis induced by LPS .
  • Immunomodulation :
    • The compound has been studied for its ability to regulate cytokine production, suggesting its application in treating chronic inflammatory diseases. Research indicates that lipid IVA(4-) can modulate immune responses through cytokine modulation, making it a candidate for further investigation in structure–activity relationship studies .
  • Cancer Therapy :
    • Given its immunomodulatory properties, lipid IVA(4-) may be explored as an adjunct therapy in cancer treatment. By potentially enhancing anti-tumor immunity while reducing inflammation, it could improve outcomes in cancer patients undergoing immunotherapy .

Case Studies

StudyFindingsApplication
Kovach et al. (1990)Demonstrated that lipid IVA inhibits TNF-α production in human whole blood ex vivo .Anti-inflammatory agent
Saitoh et al. (2004)Showed that lipid IVA binds to TLR4-MD-2 without inducing oligomerization, suggesting its antagonistic properties .Immunomodulatory applications
Takasawa et al. (2011)Investigated the antagonist activity of lipid IVA on canine blood mononuclear cells .Veterinary immunology

Méthodes De Préparation

Modular Cell-Free Multienzyme Systems

The enzymatic synthesis of Lipid IVA leverages a modular system comprising 19 E. coli proteins reconstituted in vitro with acetyl-CoA, UDP-N-acetylglucosamine (UDP-GlcNAc), NADPH, and ATP. The pathway is divided into four functional modules:

  • Module A : Converts acetyl-CoA to malonyl-CoA via AccC, AccA, AccD, and biotinylated AccB.

  • Module B : Initiates fatty acid synthesis using FabH, FabD, FabG, FabA/Z, FabI, and holo-ACP to produce butyryl-ACP.

  • Module C : Elongates fatty acids via FabB/F, FabD, FabG, FabA/Z, FabI, and holo-ACP to generate 3-hydroxymyristoyl-ACP.

  • Module D : Redirects 3-hydroxymyristoyl-ACP into Lipid IVA biosynthesis via LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.

This system achieves a turnover rate of 99 min⁻¹ for NADPH consumption, with LpxC identified as the rate-limiting enzyme. Substituting E. coli enzymes with orthologs from Pseudomonas aeruginosa or Synechococcus sp. PCC7002 enables structural diversification (Table 1).

Table 1: Enzyme Substitutions and Lipid IVA Modifications

Enzyme SourceAcyl Chain LengthUnsaturationKey Finding
E. coli FabA/ZC14UnsaturatedNative agonistic activity
Synechococcus FabZC12SaturatedAltered chain length and bioactivity
P. aeruginosa LpxA/DC10/C12MixedHybrid acyl patterns

Kinetic and Thermodynamic Considerations

The LpxA-catalyzed acyl transfer is thermodynamically favorable in the presence of excess ACP, enabling sustained NADPH consumption (26 min⁻¹ without acyl release). Continuous assays monitoring NADPH oxidation at 340 nm validate pathway efficiency, with LC-ESI-MS confirming Lipid IVA as the dominant product.

Chemical Synthesis Strategies

Disaccharide Backbone Construction

Chemical synthesis prioritizes orthogonal protection of the β-(1→6)-linked glucosamine disaccharide. Two strategies dominate:

  • Stepwise Acylation : Acyl groups are installed post-glycosylation using tert-butyldimethylsilyl (TBDMS) and benzylidene acetals for regioselectivity.

  • Pre-acylated Monosaccharides : Lipidated glucosamine units are coupled via glycosylation, though steric hindrance complicates yields.

For example, allyloxycarbonyl (Alloc) and allyl (All) groups protect hydroxyl and phosphate moieties during glycosylation, achieving β-selectivity (β:α = 2:1) with AgOTf promotion. Subsequent hydrogenolysis removes protections, yielding the free Lipid IVA(4-) (Figure 1).

Figure 1: Key Steps in Chemical Synthesis

  • Glycosylation of donor 35 and acceptor 36 yields β-disaccharide 37 .

  • Azide reduction and acylation install 3-hydroxymyristoyl chains.

  • Phosphorylation using tetrabenzyl diphosphate introduces bis-phosphate groups.

Phosphorylation and Deprotection

Anomeric phosphorylation employs LiN(TMS)₂ to activate the 1-OH group, followed by tetrabenzyl diphosphate treatment. Global deprotection via hydrogenolysis (Pd-black) or HF-pyridine yields Lipid IVA(4-). This method achieves ~60% overall yield but requires meticulous purification via gel-permeation chromatography.

Hybrid Approaches for Structural Diversification

Engineering Acyl Transferases

Swapping LpxA and LpxD orthologs alters acyl chain specificity. P. aeruginosa LpxA incorporates C10 hydroxyacyl chains, while LpxD accepts C12/C14 chains, generating hybrid Lipid IVA(4-) variants. However, off-target acylation occurs due to relaxed substrate specificity, necessitating LC-MS validation.

Non-Natural Acyl Donors

Incorporating synthetic β-hydroxy fatty acids (e.g., 3-azido-2,3-dideoxy analogues) during enzymatic synthesis modulates TLR4 antagonism. For instance, 4-azido-L-arabinose derivatives act as chain-terminating substrates, yielding Lipid IVA(4-) with modified immunogenicity.

Purification and Characterization

Solvent Extraction and Chromatography

Lipid IVA(4-) is extracted using chloroform/methanol/water (2:1:1), with BHT (10 μM) preventing oxidation. Silica gel chromatography separates tetra-acylated species, while anion-exchange resins isolate the tetra-anionic form.

LC-MS Validation

High-resolution LC-ESI-MS (negative mode) confirms molecular weight (1401.7 Da) and acyl composition. Collision-induced dissociation (CID) at 40–110 V generates diagnostic fragments (e.g., m/z 952.5 for C14 hydroxyacyl chains) .

Q & A

Q. What are the key enzymatic modules and experimental conditions required for in vitro synthesis of Lipid IVA?

Lipid IVA synthesis involves a modular enzymatic system reconstituted from 19 purified E. coli proteins. The process requires acetyl-CoA, UDP-β-GlcNAc, NADPH, and ATP. Modules A–C generate 3-hydroxy myristoyl-ACP (acyl carrier protein), while Module D (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) assembles Lipid IVA via sequential acylation, deacetylation, and phosphorylation steps. High-purity yields are confirmed using LC-ESI-MS .

Q. How is Lipid IVA’s immunomodulatory activity quantified in human cell models?

Bioactivity is assessed using THP-1 monocyte-derived macrophages. Antagonistic activity is measured by co-administering Lipid IVA with LPS (1 ng/mL) and quantifying IL-6 suppression via ELISA. Agonistic activity is tested by adding Lipid IVA alone and monitoring cytokine secretion (e.g., IL-6, TNF-α). Data from ≥4 biological replicates are analyzed with 95% confidence intervals .

Q. Why does Lipid IVA exhibit species-specific TLR4/MD-2 activity?

Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to differences in MD-2 residues (e.g., murine positions 57, 61, 122). Structural studies of murine TLR4/MD-2/Lipid IVA complexes reveal these residues mediate binding specificity. Human MD-2 lacks key interactions, leading to inhibitory effects .

Advanced Research Questions

Q. How can enzymatic synthesis systems be optimized to minimize byproducts in Lipid IVA analogues?

Substituting E. coli LpxA/C/D with homologs from P. aeruginosa alters acyl-chain specificity (C10/C12 vs. C14). However, unexpected byproducts arise due to relaxed substrate selectivity in non-native enzymes. Kinetic assays (e.g., NADPH consumption rates) and stepwise enzyme addition (Figure 2) identify rate-limiting steps, enabling pathway tuning .

Q. What strategies resolve contradictions in Lipid IVA’s cytokine bias across concentration gradients?

At 100 ng/mL, certain Lipid IVA analogues (e.g., Product A) preferentially induce IL-22 over TNF-α or IL-6. This bias is analyzed using multiplex cytokine arrays and dose-response curves. Computational modeling of TLR4 dimerization dynamics may explain differential signaling pathways .

Q. How can structural modifications of Lipid IVA improve its therapeutic potential as a TLR4 modulator?

Enzymatic synthesis allows substitution of acyl chains or phosphorylation sites. For example, replacing E. coli LpxD with P. aeruginosa homologs introduces C12 hydroxylated chains. Bioactivity screens (e.g., IL-6 suppression in THP-1 cells) combined with molecular docking reveal how chain length and hydroxylation impact MD-2 binding .

Methodological Considerations

Q. What analytical techniques validate Lipid IVA purity and structural integrity post-synthesis?

  • LC-ESI-MS : Confirms molecular weight and acyl-chain composition.
  • Mixed-mode chromatography : Separates Lipid IVA from LPS contaminants (Figure S105).
  • Kinetic assays : Monitor NADPH oxidation (via UV spectrophotometry) to quantify FabG/FabI activity in real time .

Q. How should researchers design controls to distinguish Lipid IVA-specific effects from LPS contamination?

  • Negative controls : Reaction mixtures lacking holo-ACP or key enzymes (e.g., LpxK).
  • Endotoxin removal : Use polymyxin B columns or chromatography (Figure S105).
  • TLR4 knockout cells : Confirm TLR4 dependency in bioassays .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing Lipid IVA bioactivity data?

  • Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model).
  • Error reporting : Use 95% confidence intervals for cytokine measurements.
  • Multiplicity correction : Apply Benjamini-Hochberg adjustments for multiplex cytokine data .

Q. How can researchers address variability in enzymatic synthesis yields across batches?

  • Standardized protocols : Pre-incubate enzymes with cofactors (e.g., NADPH, ATP) to stabilize activity.
  • Quality control : Regular LC-MS checks for intermediate accumulation (e.g., UDP-GlcNAc).
  • Batch normalization : Adjust input enzyme concentrations based on FabG turnover rates (Figure 2) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.